cis-11-Tridecen-1-ol acetate
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Overview
Description
cis-11-Tridecenyl acetate: is an organic compound with the molecular formula C15H28O2. It is a type of acetate ester and is known for its role as a pheromone in various insect species. This compound is characterized by the presence of a double bond in the cis configuration at the 11th position of the tridecenyl chain, which is attached to an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-11-Tridecenyl acetate typically involves the esterification of cis-11-Tridecen-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of cis-11-Tridecenyl acetate may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation or chromatography to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-11-Tridecenyl acetate can undergo oxidation reactions, typically resulting in the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to cis-11-Tridecen-1-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) under basic conditions.
Major Products:
Oxidation: cis-11-Tridecenal or cis-11-Tridecenoic acid.
Reduction: cis-11-Tridecen-1-ol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: cis-11-Tridecenyl acetate is used as a synthetic intermediate in the preparation of other organic compounds. It is also studied for its reactivity and properties in various chemical reactions.
Biology: In biological research, cis-11-Tridecenyl acetate is studied for its role as a pheromone in insects. It is used in experiments to understand insect behavior, mating patterns, and pheromone communication.
Medicine: While not directly used in medicine, the study of cis-11-Tridecenyl acetate and its analogs can provide insights into the development of insect repellents or attractants, which can have applications in controlling vector-borne diseases.
Industry: In the industrial sector, cis-11-Tridecenyl acetate is used in the formulation of pheromone traps for pest control. These traps are used in agriculture to monitor and manage pest populations.
Mechanism of Action
The mechanism of action of cis-11-Tridecenyl acetate as a pheromone involves its interaction with specific olfactory receptors in insects. When released into the environment, the compound binds to these receptors, triggering a series of neural responses that lead to behavioral changes such as attraction or mating behavior. The molecular targets are primarily the olfactory receptor neurons, and the pathways involved include signal transduction mechanisms that convert the chemical signal into a biological response.
Comparison with Similar Compounds
cis-11-Tetradecenyl acetate: Similar in structure but with a shorter carbon chain.
trans-11-Tetradecenyl acetate: Similar structure but with a trans configuration of the double bond.
cis-11-Tetradecen-1-ol acetate: Similar structure but with a hydroxyl group instead of an acetate group.
Uniqueness: cis-11-Tridecenyl acetate is unique due to its specific chain length and the position of the double bond, which confer distinct pheromonal properties. Its cis configuration also plays a crucial role in its biological activity, as the spatial arrangement affects how it interacts with olfactory receptors.
Properties
CAS No. |
33951-95-0 |
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Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
[(Z)-tridec-11-enyl] acetate |
InChI |
InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h3-4H,5-14H2,1-2H3/b4-3- |
InChI Key |
MNOWBWZEFOISCB-ARJAWSKDSA-N |
Isomeric SMILES |
C/C=C\CCCCCCCCCCOC(=O)C |
Canonical SMILES |
CC=CCCCCCCCCCCOC(=O)C |
Origin of Product |
United States |
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